Methyl azide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
624-90-8 |
|---|---|
Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
azidomethane |
InChI |
InChI=1S/CH3N3/c1-3-4-2/h1H3 |
InChI Key |
PBTHJVDBCFJQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+]=[N-] |
Origin of Product |
United States |
Fundamental Research Paradigms of Methyl Azide
Historical Trajectories in Methyl Azide (B81097) Chemical Investigations
The investigation of methyl azide began in the early 20th century, shortly after the initial explorations into azide chemistry. The first reported synthesis of this compound was in 1905. wikipedia.org This was achieved through the methylation of sodium azide, for instance with dimethyl sulfate (B86663) in an alkaline solution. wikipedia.org Early research on the compound quickly focused on its decomposition, revealing its energetic nature.
Early studies on the thermal decomposition of gaseous this compound established it as a homogeneous, unimolecular first-order reaction. cdnsciencepub.comacs.orgresearchgate.net These investigations, conducted at various temperatures and pressures, were crucial in determining the kinetics of the decomposition, which primarily yields nitrogen gas (N₂) and a polymer. cdnsciencepub.comresearchgate.net The initial step was proposed to be the formation of the methylnitrene radical (CH₃N). cdnsciencepub.comaip.org Leermakers and others in the 1930s conducted detailed studies on the thermal decomposition, noting the complexity of the products which could include secondary reaction products at high conversions. cdnsciencepub.comacs.org
The photochemical decomposition of this compound also garnered early interest. cdnsciencepub.comcdnsciencepub.com Investigations in the vapor phase revealed that, similar to thermal decomposition, the main gaseous product is N₂. cdnsciencepub.comcdnsciencepub.com These early photolysis studies, conducted at various wavelengths, pressures, and temperatures, indicated the formation of a condensate identified as (CH₃N)ₓ. cdnsciencepub.com The quantum yield for nitrogen production was found to be approximately 2, suggesting the involvement of short-lived, reactive intermediates. cdnsciencepub.comcdnsciencepub.com
These foundational studies laid the groundwork for a deeper understanding of azide chemistry and the behavior of nitrene intermediates, setting the stage for more sophisticated investigations in the decades to follow. The historical context of this work is rooted in the broader development of physical organic chemistry, where the study of reaction kinetics and mechanisms became a central theme. The work on this compound contributed significantly to the then-nascent understanding of reactive intermediates and unimolecular reactions.
Epistemological Significance of this compound in Contemporary Chemical Research
In contemporary chemical research, this compound continues to be a molecule of profound epistemological significance. Its relative simplicity belies a rich and complex chemistry that serves as a powerful tool for probing fundamental aspects of chemical reactivity, structure, and bonding.
Probing Reaction Mechanisms: this compound is a workhorse for studying complex reaction dynamics. Modern photofragment translational spectroscopy studies, for instance, have provided intricate details of its photodissociation pathways. mpg.deaip.orgnih.gov These experiments have identified two primary dissociation channels: a radical channel producing a methyl radical (CH₃•) and an azide radical (N₃•), and a molecular elimination channel yielding methylnitrene (CH₃N) and molecular nitrogen (N₂). mpg.deaip.org Notably, at shorter photolysis wavelengths, the radical channel has been shown to exclusively produce the higher-energy cyclic-N₃ isomer, a discovery with implications for the development of high-energy-density materials. mpg.deaip.org
The study of the thermal decomposition of this compound has also been refined with modern computational methods. aip.orgresearchgate.net Theoretical studies using methods like complete active space self-consistent field (CASSCF) have explored the potential energy surfaces of the decomposition, investigating the interplay between spin-allowed and spin-forbidden pathways in the formation of methylnitrene. aip.org These computational investigations provide a level of detail about transition states and reaction coordinates that is inaccessible through experimental means alone.
Spectroscopic and Structural Elucidation: this compound has been a valuable subject for high-resolution spectroscopic techniques, which have provided precise data on its molecular structure and bonding. Microwave Fourier transform spectroscopy has been used to resolve the ¹⁴N nuclear quadrupole hyperfine structure in different isotopic species of this compound, allowing for the determination of the quadrupole coupling constants at all three nitrogen positions. researchgate.net Electron diffraction studies have also contributed to the determination of its structural parameters, including bond lengths and angles. acs.org Infrared spectroscopy has been instrumental in studying the products of its photolysis in inert matrices, leading to the identification of species like methyleneimine (CH₂=NH), a key intermediate. aip.org
A Building Block in Synthesis and Astrobiology: Beyond its use as a model system, this compound has practical applications. It is a precursor in the synthesis of more complex molecules. For instance, it participates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry," to form triazoles. wikiwand.comnih.govwikipedia.orgorganic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction in various fields, including drug discovery and materials science. wikipedia.orgorganic-chemistry.orgacs.org The uncatalyzed reaction of this compound with propyne (B1212725) has been studied computationally to understand the energy profile of this fundamental click reaction. researchgate.net
Furthermore, this compound is considered a potential precursor in the synthesis of prebiotic molecules. wikipedia.org Research has explored the interaction of this compound ices with ionizing radiation, simulating conditions in interstellar space, which can lead to the formation of molecules like methanimine (B1209239), hydrogen cyanide, and hydrogen isocyanide. wikipedia.org
The following tables summarize key research findings and data related to this compound:
Photodissociation Channels of this compound
| Wavelength | Primary Dissociation Channels | Key Findings | Citation |
|---|---|---|---|
| 157 nm | Radical Channel (CH₃• + N₃•) Molecular Elimination Channel (CH₃N + N₂) | The molecular elimination channel is the major pathway. The radical channel exclusively produces the higher-energy cyclic-N₃ isomer. | mpg.deaip.orgnih.gov |
| 193 nm | Radical Channel (CH₃• + N₃•) Molecular Elimination Channel (CH₃N + N₂) | Both reaction pathways are observed. | aip.org |
| 248 nm | Molecular Elimination Channel (CH₃N + N₂) | Early studies primarily observed products from the molecular channel. | aip.org |
Thermal Decomposition of this compound
| Study Type | Key Findings | Citation |
|---|---|---|
| Experimental (Gas Phase) | Homogeneous, unimolecular, first-order reaction. Major products are N₂ and a polymer. The primary product is considered to be the methylnitrene (CH₃N) radical. | cdnsciencepub.comresearchgate.net |
| Computational (CASSCF/CAS/MP2) | The reaction proceeds in two steps via a nitrene intermediate. The rate-limiting step is N₂ extrusion, with competitive spin-forbidden and spin-allowed pathways having similar energy barriers. | aip.org |
Spectroscopic Data for this compound
| Spectroscopic Method | Property Measured | Key Findings | Citation |
|---|---|---|---|
| Microwave Fourier Transform Spectroscopy | ¹⁴N Nuclear Quadrupole Hyperfine Structure | Resolved for three isotopic species, allowing for the evaluation of quadrupole coupling constants at all three nitrogen positions. | researchgate.net |
| Electron Diffraction | Molecular Structure (Bond Lengths and Angles) | Determined key structural parameters of the molecule. | acs.org |
| Infrared Spectroscopy (Matrix Isolation) | Photolysis Products | Identified methyleneimine (CH₂=NH) as a major product of photolysis in solid argon and carbon dioxide matrices. | aip.org |
| ¹H NMR (CDCl₃) | Chemical Shift | δ 2.98 (s, CH₃) | researchgate.net |
| ¹³C NMR (CDCl₃) | Chemical Shift | δ 37.85 | researchgate.net |
Synthetic Methodologies and Precursor Chemistry of Methyl Azide
Classical Preparative Routes to Methyl Azide (B81097)
Traditional methods for synthesizing methyl azide have been established for over a century and generally rely on nucleophilic substitution or the diazotization of specific precursors. wikipedia.org
Nucleophilic Substitution Strategies for Azidomethane Generation
The most common and long-standing method for preparing this compound involves the nucleophilic substitution reaction between a methylating agent and an azide salt. wikipedia.orgmasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile, readily displacing a suitable leaving group from a methyl-containing substrate. masterorganicchemistry.com
A prevalent example of this strategy is the reaction of dimethyl sulfate (B86663) with sodium azide. researchgate.netwikipedia.org This reaction is typically carried out in an alkaline aqueous solution. The resulting this compound, being a gas at the reaction temperature, is then passed through a drying agent, such as anhydrous calcium chloride or sodium hydroxide, to remove any hydrazoic acid impurity before being collected at a low temperature. researchgate.net Yields for this method are generally high, often in the range of 80-90%. researchgate.net
Another common methylating agent used in this type of synthesis is methyl iodide. doubtnut.com Similar to dimethyl sulfate, methyl iodide reacts with sodium azide in a suitable solvent to produce this compound. This reaction exemplifies a classic Sₙ2 mechanism where the azide nucleophile attacks the electrophilic carbon of the methyl iodide, displacing the iodide leaving group.
The choice of solvent and reaction conditions can influence the efficiency of these nucleophilic substitution reactions. For instance, the use of aprotic polar solvents like dimethylformamide (DMF) can enhance the nucleophilicity of the azide ion and facilitate the reaction. nih.gov
Table 1: Comparison of Classical Nucleophilic Substitution Reactions for this compound Synthesis
| Methylating Agent | Azide Source | Typical Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Dimethyl sulfate | Sodium azide | Aqueous alkaline solution | Heating | researchgate.netwikipedia.org |
| Methyl iodide | Sodium azide | Dimethylformamide (DMF) | Heating | doubtnut.comnih.gov |
| Benzyl bromide | Sodium azide | DMF/Water | 50 °C | nih.gov |
| Bromofluoromethane | Sodium azide | N-methyl-2-pyrrolidone (NMP) | Room temperature | researchgate.net |
In Situ Synthesis Protocols for this compound Precursors
Given the hazardous nature of isolating and handling pure this compound, in situ generation methods are highly valuable. These protocols produce this compound within the reaction mixture, where it is immediately consumed in a subsequent reaction.
One such method involves the diazotization of methylhydrazine. at.ua In this process, methylhydrazine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form this compound. at.uascirp.org This in situ generation is particularly useful in reactions where the immediate presence of this compound is required, such as in certain cycloaddition reactions.
Another approach to in situ generation involves the reaction of alkyl diacyl peroxides with azidotrimethylsilane (B126382) in the presence of a copper(I) catalyst. beilstein-journals.org This method allows for the use of alkyl carboxylic acids as the ultimate precursors to the corresponding alkyl azides, which are generated in the reaction vessel and used directly. beilstein-journals.org
Advanced Flow Chemistry Approaches for Controlled this compound Generation
To mitigate the significant safety risks associated with the batch synthesis of this compound, modern flow chemistry techniques have been developed. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is critical when dealing with explosive intermediates. nih.gov
In a typical flow synthesis of this compound, solutions of sodium azide and a methylating agent like dimethyl sulfate are continuously pumped and mixed in a microreactor or a coiled tube reactor. nih.govgoogle.com The small reaction volume at any given time drastically reduces the potential hazard. The resulting this compound solution can then be directly channeled into a second reactor for a subsequent reaction, such as a Huisgen cycloaddition, without the need for isolation. nih.gov This integrated "generate-and-consume" strategy is a hallmark of safe process design for hazardous chemicals.
Radiochemical Synthesis of Isotopically Labeled this compound
For applications in fields like positron emission tomography (PET), this compound needs to be labeled with a positron-emitting isotope, most commonly carbon-11 (B1219553) ([¹¹C]). The synthesis of [¹¹C]this compound is a specialized area of radiochemistry.
The typical method involves the in situ reaction of [¹¹C]methyl iodide with an azide donor. researchgate.net The gaseous [¹¹C]methyl iodide is bubbled through a solution containing the azide source. To enhance the solubility and reactivity of the azide donor in organic solvents like acetonitrile, a phase-transfer catalyst such as 18-crown-6 (B118740) is often employed to form a more soluble Na⁺/18-crown-6/N₃⁻ complex. researchgate.net This allows for a rapid and nearly quantitative conversion of [¹¹C]methyl iodide to [¹¹C]this compound at room temperature within minutes. researchgate.net The resulting [¹¹C]this compound can then be used immediately in subsequent "click chemistry" reactions to label biomolecules of interest. researchgate.net
Mechanistic Investigations of Methyl Azide Decomposition
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of gaseous methyl azide (B81097) has been shown to be a homogeneous, unimolecular reaction. researchgate.netcdnsciencepub.comcdnsciencepub.com Early studies established the first-order nature of this reaction. cdnsciencepub.com The process primarily involves the extrusion of molecular nitrogen (N₂), leading to the formation of various reactive intermediates and stable products. researchgate.netaip.org
Unimolecular Dissociation Channels of Methyl azide
The initial and rate-limiting step in the thermal decomposition of this compound is the cleavage of the N-N₂ bond, resulting in the extrusion of a nitrogen molecule. researchgate.netaip.org This dissociation can proceed through two main channels:
C-N Bond Fission: This pathway involves the breaking of the bond between the methyl group and the azide moiety (CH₃-N₃), yielding a methyl radical (CH₃) and an azide radical (N₃). researchgate.netaip.orgnih.govcdnsciencepub.com However, studies indicate that the C-N bond in this compound is relatively strong. cdnsciencepub.com
N-N Bond Fission: This is the predominant unimolecular dissociation channel, where the bond between the first and second nitrogen atoms of the azide group cleaves. researchgate.netresearchgate.netaip.orgnih.gov This process leads to the formation of methylnitrene (CH₃N) and molecular nitrogen (N₂). researchgate.netresearchgate.netaip.org
Computational studies have explored these pathways, with N-N bond fission being identified as having the lowest energy barrier. researchgate.netnih.gov
Formation and Reactivity of Methylnitrene (Singlet and Triplet States)
The N-N bond fission in this compound can lead to the formation of methylnitrene in either its singlet (¹CH₃N) or triplet (³CH₃N) electronic state. researchgate.netaip.org
Singlet Methylnitrene (¹CH₃N): This is a high-energy, fleeting intermediate. publish.csiro.au Its formation is a spin-allowed process. nih.govaip.org Due to its high energy, singlet methylnitrene is highly reactive and readily undergoes further reactions. epa.govpublish.csiro.au A principal reaction is a rapid isomerization to the more stable methanimine (B1209239) (CH₂NH). publish.csiro.auepa.govpublish.csiro.auaip.org This isomerization is highly exothermic, resulting in a "hot" or chemically activated methanimine molecule. epa.govpublish.csiro.auresearchgate.net
Triplet Methylnitrene (³CH₃N): The ground state of methylnitrene is a triplet state. aip.org Its formation from singlet this compound is a spin-forbidden process. researchgate.netaip.org Theoretical calculations suggest that the energy barriers for the spin-allowed (to ¹CH₃N) and spin-forbidden (to ³CH₃N) pathways are very close in energy, making them competitive. researchgate.net However, other studies suggest that the spin-allowed pathway to singlet nitrene is dominant at all temperatures. researchgate.netnih.govaip.org Triplet methylnitrene is less reactive than its singlet counterpart and can be observed experimentally under certain conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net It has been shown to form polymers and react with olefins. researchgate.netcdnsciencepub.comcdnsciencepub.com
Competing Intramolecular Rearrangements and Elimination Reactions
Following the initial dissociation, the primary products, particularly singlet methylnitrene, undergo further reactions.
Isomerization to Methanimine: The most significant rearrangement is the 1,2-hydrogen shift in singlet methylnitrene to form methanimine (CH₂=NH). publish.csiro.auepa.govpublish.csiro.auaip.orgresearchgate.net This process is very rapid. aip.org
Decomposition of Methanimine: The chemically activated methanimine formed from the isomerization can subsequently decompose through several channels: epa.govpublish.csiro.auaip.orgresearchgate.net
1,1-H₂ Elimination: This pathway leads to the formation of hydrogen isocyanide (HNC) and a hydrogen molecule (H₂). publish.csiro.auaip.org
Sequential H-atom Loss: This involves the breaking of the N-H bond followed by a C-H bond rupture, ultimately yielding hydrogen cyanide (HCN) and two hydrogen atoms. aip.org Studies suggest that under certain conditions, the initially formed HNC can rapidly isomerize to the more stable HCN. publish.csiro.auresearchgate.net
Some computational studies have also proposed a concerted mechanism for the formation of CH₂NH directly from this compound, followed by a 1,1-H₂ elimination to form HCN, bypassing the nitrene intermediate. aip.org
Quantitative Kinetic Analysis of Decomposition Processes
Experimental and computational studies have provided quantitative data on the kinetics of this compound decomposition.
Early investigations determined the reaction to be first-order. cdnsciencepub.com O'Dell and Darwent (1970) reported an activation energy of 40.5 kcal/mol for the thermal decomposition and proposed that ground state (triplet) methylnitrene was the initial product. cdnsciencepub.comaip.org They determined the first-order rate constant to be k = 2.85 x 10¹⁴ exp(-40500/RT) s⁻¹. researchgate.netcdnsciencepub.comcdnsciencepub.com
More recent computational studies have refined these values.
Calculations using the Complete Active Space Self-Consistent Field (CASSCF) method found an energy barrier of approximately 41 kcal/mol for both the spin-allowed and spin-forbidden N₂ extrusion pathways. researchgate.netaip.org
Quantum chemistry models predicted that N-N bond fissions leading to either singlet or triplet nitrene have the lowest activation barriers compared to other pathways. nih.gov Spin-allowed nitrene formation was found to be the dominant process across various temperatures and pressures. researchgate.netnih.gov
A representative gas-phase rate expression derived from high-level calculations is 2.69 × 10⁹ (s⁻¹)T¹·⁴⁰⁵ exp(-39.0 (kcal/mol)/RT). nih.gov
The table below summarizes some of the reported kinetic parameters.
| Parameter | Value | Method | Reference |
| Activation Energy | 43.5 kcal/mol | Experimental | aip.org |
| Activation Energy | 40.5 kcal/mol | Experimental | cdnsciencepub.comaip.org |
| Arrhenius Expression (k) | 2.85 x 10¹⁴ exp(-40500/RT) s⁻¹ | Experimental | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| Energy Barrier (Singlet/Triplet) | ~41 kcal/mol | Computational (CASSCF) | researchgate.netaip.org |
| Rate Expression (Gas-phase) | 2.69 × 10⁹ T¹·⁴⁰⁵ exp(-39.0/RT) s⁻¹ | Computational (QCISD(T)) | nih.gov |
Photochemical Decomposition Dynamics of this compound
The decomposition of this compound can also be initiated by the absorption of ultraviolet (UV) light. The photochemical pathways are distinct from the thermal decomposition routes and are highly dependent on the excitation wavelength.
Ultraviolet Photodissociation Channels and Product Branching Ratios
Under collision-free conditions, UV photolysis of this compound proceeds through two primary dissociation channels: researchgate.netaip.orgnih.gov
Radical Channel: CH₃N₃ + hν → CH₃ + N₃
Molecular Elimination Channel: CH₃N₃ + hν → CH₃N + N₂
The molecular elimination channel, which produces methylnitrene and N₂, is the major dissociation pathway at various UV wavelengths. aip.orgnih.govaip.org The radical channel, producing a methyl radical and an azide radical, is a minor pathway. aip.orgnih.gov
A key finding in the photolysis of this compound is the formation of the high-energy cyclic isomer of the azide radical (cyclic-N₃) in the radical channel, particularly at shorter wavelengths like 193 nm and 157 nm. researchgate.netaip.orgnih.gov At 157 nm, the radical channel exclusively produces cyclic-N₃. aip.orgnih.gov
The branching ratio between these two channels is wavelength-dependent.
| Photolysis Wavelength | Radical Channel (CH₃ + N₃) | Molecular Channel (CH₃N + N₂) | Reference |
| 248 nm | Not observed | Only channel observed | aip.org |
| 193 nm | 1.7% ± 0.4% | 98.3% ± 0.4% | aip.orgacs.orgnih.gov |
| 157 nm | 2.3% ± 0.6% | 97.7% ± 0.6% | aip.orgnih.gov |
The methylnitrene formed in the molecular channel is primarily singlet methylnitrene (¹CH₃N). aip.org This highly unstable species rapidly isomerizes to internally excited methanimine, which then decomposes further into products like HNC, HCN, and H₂. publish.csiro.auaip.org
Ionizing Radiation-Induced this compound Dissociation in Cryogenic Matrices
The processing of this compound ices by ionizing radiation is a critical area of study, particularly for its implications in astrochemistry. The interaction of energetic particles with frozen this compound can initiate complex chemical pathways leading to the formation of prebiotically significant molecules. acs.orguhmreactiondynamics.org
To simulate the effects of galactic cosmic rays on interstellar ices, laboratory experiments have investigated the impact of energetic electrons on this compound ices held at cryogenic temperatures (e.g., 10-11 K). acs.orguhmreactiondynamics.orgarxiv.org When neat (pure) this compound ice is irradiated with 5 keV electrons, its absorption bands decrease, and new features appear in the infrared spectrum. acs.org
A primary product identified is methanimine (CH₂NH), observed via its ν₄ stretching vibration. acs.org The decomposition of this compound in these experiments can be modeled to follow specific reaction kinetics. In nitrogen-ice-matrix-isolated experiments, the azide radical (N₃) is also formed, identified by its ν₃ vibrational mode. uhmreactiondynamics.org The decomposition pathways lead to the subsequent formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). acs.orguhmreactiondynamics.org
Parallel to electron impact studies, VUV photolysis of matrix-isolated this compound provides another avenue to explore its decomposition relevant to astrophysical environments. acs.orguhmreactiondynamics.org Experiments using 193 nm photons on this compound isolated in cryogenic matrices (such as argon, nitrogen, or xenon at ~10 K) have been conducted. acs.org
Similar to electron irradiation, photolysis leads to the decomposition of this compound and the formation of methanimine (CH₂NH), hydrogen cyanide (HCN), and hydrogen isocyanide (HNC). acs.orgresearchgate.net Early studies by Milligan and Jacox using photolysis of matrix-isolated this compound were instrumental in obtaining the complete infrared spectra of CH₂NH and HNC. acs.org They concluded that HNC is likely produced from the secondary photodissociation of CH₂NH. acs.org The decomposition mechanism in argon ices suggests an irreversible reaction on the singlet potential energy surface, while HCN and HNC are produced on the triplet surface. uhmreactiondynamics.org
Table 3: Key Products from Irradiation of Cryogenic this compound Ices
| Irradiation Type | Matrix | Temperature | Key Products Identified | Source(s) |
| 5 keV Electrons | Neat CH₃N₃ | 11 K | CH₂NH | acs.org |
| 5 keV Electrons | Nitrogen Ice | 11 K | CH₂NH, N₃, HCN, HNC | acs.orguhmreactiondynamics.org |
| 193 nm Photons | Argon/Nitrogen/Xenon | 10 K | CH₂NH, HCN, HNC | acs.orguhmreactiondynamics.org |
The decomposition of this compound under conditions simulating extraterrestrial environments has profound mechanistic implications. This compound is considered a potential precursor for prebiotic molecules in interstellar ices, where processing is driven by galactic cosmic rays and VUV photons. acs.orguhmreactiondynamics.orgresearchgate.net The formation of methanimine (CH₂NH), hydrogen cyanide (HCN), and hydrogen isocyanide (HNC) from this compound is particularly significant. acs.orguhmreactiondynamics.org These molecules are known to be present in various astrophysical environments, including the interstellar medium, cometary ices, and the atmospheres of celestial bodies like Titan. acs.orguhmreactiondynamics.org
Furthermore, CH₂NH is a key intermediate in astrobiological synthesis pathways. It can react with HCN or HNC within interstellar ice particles to form aminoacetonitrile, a direct precursor to glycine, the simplest amino acid. acs.orguhmreactiondynamics.org Therefore, the radiation-induced dissociation of this compound provides a viable pathway for the abiotic synthesis of essential building blocks of life. acs.org
In the context of ionospheric phenomena, the study of highly excited states of molecules like this compound is directly relevant. pnas.orgosti.gov The extremely fast, nonadiabatic relaxation pathways observed are characteristic of the complex dynamics that occur in these high-energy environments. pnas.orgosti.gov Understanding these fundamental processes is essential for accurately modeling the chemistry of planetary ionospheres. pnas.org
Advanced Spectroscopic Elucidation of Methyl Azide Molecular Structure and Reaction Intermediates
Ultraviolet Photoelectron Spectroscopy (UVPES) for Electronic Structure Probing
Ultraviolet Photoelectron Spectroscopy (UVPES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. This method provides valuable insights into the energies of molecular orbitals.
Vertical Ionization Energy Characterization of Methyl Azide (B81097)
The electronic structure of methyl azide (CH₃N₃) has been characterized using UVPES, revealing key information about its molecular orbitals. The highest occupied molecular orbital (HOMO) of this compound has a vertical ionization energy (VIE) of approximately 9.9 eV. nih.gov Another report places the HOMO VIE at a slightly different value, around 9.8 eV. nih.gov The first and second bands in the photoelectron spectrum of similar azide compounds, such as 2-azidoethanol, have been observed at vertical ionization energies of 9.90 ± 0.01 eV and 11.01 ± 0.01 eV, respectively. acs.org For comparison, the related compound 3-azidopropionitrile exhibits a HOMO VIE of 10.05 ± 0.02 eV. researchgate.net
A higher energy ionization potential for this compound has been reported at 11.4 eV, corresponding to a cation excited state. nih.gov This state has a significant Franck-Condon width, with its low-energy edge beginning around 10.9 eV. nih.gov Theoretical calculations using Koopmans' theorem on computed orbital energies have shown satisfactory agreement with these experimental values. acs.org
Table 1: Vertical Ionization Energies (VIE) of this compound and Related Compounds
| Compound | Ionization Energy (eV) | Assignment | Reference |
| This compound | 9.9 | HOMO | nih.gov |
| This compound | 9.8 | HOMO | nih.gov |
| This compound | 11.4 | Cation Excited State | nih.gov |
| 2-Azidoethanol | 9.90 ± 0.01 | First Band | acs.org |
| 2-Azidoethanol | 11.01 ± 0.01 | Second Band | acs.org |
| 3-Azidopropionitrile | 10.05 ± 0.02 | HOMO | researchgate.net |
Real-Time UVPES Monitoring of this compound Pyrolysis Products
Real-time UVPES has been instrumental in monitoring the gas-phase thermal decomposition (pyrolysis) of this compound. acs.orgunl.pt Flash vacuum pyrolysis of this compound at temperatures between 500–900 °C leads to the formation of methanimine (B1209239) (CH₂=NH) as a primary product. acs.org This has been confirmed by online microwave spectroscopy, millimeterwave spectroscopy, and photoelectron spectroscopy. acs.org
At lower temperatures (around 500 °C), methanimine is the main product, while at higher temperatures (900 °C), hydrogen cyanide (HCN) becomes a major product. acs.org The formation of HCN is attributed to the chemical activation of the initially formed methanimine, which carries excess energy from the exothermic decomposition of this compound. acs.org This excess energy allows the methanimine to overcome the activation barrier for decomposition into HCN and H₂ at temperatures lower than would be required for unactivated methanimine. acs.org It has been suggested that the initially formed product could be the less stable isomer, hydrogen isocyanide (HNC), which then rapidly rearranges to the more stable HCN. acs.org
The pyrolysis of other organic azides has also been studied using these techniques, revealing different decomposition pathways. For instance, the pyrolysis of methyl azidoformate yields products like HNCO, H₂CO, CH₂NH, and CO₂, suggesting decomposition through a cyclic intermediate. acs.org In contrast, 2-azido-N,N-dimethyl acetamide (B32628) pyrolysis initially forms a novel imine intermediate, Me₂NCOCH=NH. acs.org
Infrared (IR) Spectroscopy and Matrix Isolation Studies
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its geometry and bonding. When combined with the matrix isolation technique, where molecules are trapped in an inert solid matrix at low temperatures, it allows for the study of unstable species and different conformers.
Vibrational Spectroscopic Signatures of this compound Conformations
The vibrational spectrum of this compound has been studied both experimentally and theoretically. nih.govresearchgate.net The azide group has characteristic vibrational frequencies, including two stretching modes and two bending modes. researchgate.netresearchgate.net The asymmetric NNN stretch (νas) appears around 2140-2250 cm⁻¹, while the symmetric NNN stretch (νs) is found in the 1260-1340 cm⁻¹ region. researchgate.netresearchgate.net The bending modes are typically at lower frequencies.
Computational studies have been used to predict the IR spectra of this compound and assign the observed vibrational bands. nih.gov These studies have shown that some previous assignments of the vibrational modes were incorrect. nih.gov The conformation of the methyl group relative to the azide group can influence the vibrational frequencies, although this compound is generally considered to exist in a single stable conformation in the gas phase. acs.org
Table 2: Characteristic Infrared Frequencies of the Azide Group in this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Reference |
| Asymmetric NNN stretch | ~2140 | researchgate.netresearchgate.net |
| Symmetric NNN stretch | ~1272 | researchgate.net |
Matrix Isolation IR Characterization of Transient Species from this compound
Matrix isolation IR spectroscopy is a key technique for trapping and characterizing transient species generated from the photolysis or pyrolysis of this compound. annualreviews.orguc.pt The photolysis of this compound in an inert gas matrix, such as argon or carbon dioxide, at low temperatures (e.g., 4.2 K) leads to the formation of the methylnitrene (CH₃N) radical. acs.org
Subsequent photolysis or thermal reactions of the trapped intermediates can lead to further transformations. For example, in the photolysis of methanesulfonyl azide (CH₃SO₂N₃), the initial product is the corresponding sulfonyl nitrene, which upon further UV irradiation can rearrange to CH₃NSO₂. acs.org The pyrolysis of this compound under flash vacuum conditions has been shown to produce methanimine (CH₂=NH), which can be trapped and identified by its characteristic IR spectrum. acs.org
In the photolysis of 2-methyl-2H-tetrazol-5-amine, one of the ring cleavage pathways leads to the formation of this compound and cyanamide (B42294) as primary photoproducts. uc.pt This demonstrates the utility of matrix isolation in elucidating complex photochemical reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. auremn.org.br While this compound itself has a relatively simple NMR spectrum due to its small size and high symmetry, NMR techniques are crucial for analyzing the conformations of more complex molecules containing the azido (B1232118) group. acs.orgacs.org
For molecules with multiple conformers in equilibrium, NMR parameters such as chemical shifts and coupling constants represent a weighted average of the values for each conformer. auremn.org.br By studying these parameters as a function of temperature or solvent polarity, it is possible to determine the relative populations of the conformers and the energy differences between them. auremn.org.br
Femtosecond Photoelectron–Photoion Coincidence (PEPICO) Spectroscopy for Ultrafast Dynamics
Femtosecond Photoelectron–Photoion Coincidence (PEPICO) spectroscopy is a powerful technique for investigating the intricate and rapid dynamics of molecules following photoexcitation. berkeley.edukyoto-u.ac.jpnih.govsandia.gov This method provides correlated measurements of the kinetic energy of photoelectrons and the mass-to-charge ratio of the corresponding photoions, offering a detailed window into the electronic and nuclear evolution of a molecule on a femtosecond timescale. berkeley.edursc.org By employing a pump-probe scheme with ultrashort laser pulses, PEPICO allows for the real-time observation of processes such as internal conversion, isomerization, and dissociation. kyoto-u.ac.jprsc.orgnih.gov
In the context of this compound (CH₃N₃), femtosecond PEPICO has been instrumental in elucidating the ultrafast relaxation pathways of its highly excited states. pnas.orgpnas.orgosti.gov These states are of significant interest due to their role in energetic materials and astrochemistry. pnas.orgpnas.orgosti.govresearchgate.net
Detailed Research Findings
Recent studies utilizing ultrafast vacuum-UV (VUV)-driven PEPICO imaging spectroscopy have provided unprecedented insight into the non-adiabatic dynamics of this compound. pnas.orgpnas.org In these experiments, an effusive molecular beam of this compound is intersected by a VUV pump pulse and a time-delayed infrared (IR) probe pulse. nih.gov The resulting photoelectrons and photoions are then detected in coincidence by time- and position-sensitive detectors. nih.gov
One key study employed 10-fs VUV pulses at an energy of 8.0 eV to prepare a highly excited state of this compound. pnas.org The subsequent evolution of the molecule was then probed by multiphoton ionization using a time-delayed IR laser field. pnas.org The analysis of the time-dependent ion yields and photoelectron spectra revealed a surprisingly rapid relaxation process.
The experimental findings demonstrated that upon excitation to the highly excited state, this compound undergoes an extremely fast internal conversion. pnas.org This process is mediated by strong nonadiabatic coupling, which facilitates a rapid population transfer to a lower-lying dark state. pnas.orgpnas.org The timescale for this population transfer was measured to be approximately 25 femtoseconds. pnas.orgpnas.org This relaxation is significantly faster than the 135-fs vibrational period of the CNN angle bend, which is the most closely related vibrational mode. pnas.org This indicates that the relaxation is nonadiabatically accelerated. pnas.org
The ultrafast nature of this relaxation is distinct from the dynamics observed in lower excited states of many molecules, where the wavepacket typically requires a much longer time to reach a region of strong nonadiabatic coupling. pnas.orgpnas.org Theoretical calculations complementing the experimental data suggest that the ultrafast relaxation in this compound proceeds along a conical intersection seam well above the minimum energy conical intersection. pnas.orgpnas.org
The time-dependent ion yields provided direct evidence for these dynamics. The molecular ion (CH₃N₃⁺) signal was observed to decay with a time constant of 21 fs. pnas.org Concurrently, a key fragment ion, identified as HCNH⁺, exhibited a rise time of 21 fs, directly mirroring the decay of the parent ion, and a subsequent decay time of 27 fs. pnas.org
The coincident photoelectron spectra provided further details. The spectra recorded in coincidence with the parent ion showed a peak centered at approximately 0.95 eV, indicating the formation of the ground-state cation with about 0.45 eV of vibrational energy. pnas.org The spectra in coincidence with the HCNH⁺ fragment showed a spike near 0 eV and a broader feature around 0.5 eV, suggesting the fragment could be formed from either a vibrationally excited ground state cation or an excited state of the cation. nih.gov
Table 1: Experimental Parameters for Femtosecond PEPICO Study of this compound
| Parameter | Value | Reference |
| Pump Pulse Energy | 8.0 eV | pnas.org |
| Pump Pulse Duration | 10 fs | pnas.org |
| Probe Pulse | IR (Multiphoton Ionization) | pnas.org |
| Molecular Target | Effusive beam of this compound | nih.gov |
Table 2: Time Constants for Observed Dynamics in this compound
| Species | Process | Time Constant (fs) | Reference |
| CH₃N₃⁺ | Decay | 21 | pnas.org |
| HCNH⁺ | Rise | 21 | pnas.org |
| HCNH⁺ | Decay | 27 | pnas.org |
| Overall Relaxation | Internal Conversion | ~25 | pnas.orgpnas.org |
Computational and Theoretical Frameworks for Methyl Azide Chemistry
Quantum Chemical Modeling of Methyl Azide (B81097) Reactivity
Quantum chemical modeling has become an indispensable tool for elucidating the complex reactivity of methyl azide. These computational methods provide detailed insights into the electronic structure, energetics, and reaction pathways that are often difficult to obtain through experimental means alone. pnas.orgdtic.mil
Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Energetics
Ab initio and Density Functional Theory (DFT) methods are workhorses in the computational study of this compound, offering a balance between accuracy and computational cost. dtic.mil These methods are extensively used to determine the molecule's electronic structure, optimize its geometry, and calculate its energetic properties. nih.govresearchgate.net
For instance, calculations at the CCSD(T) level with an aug-cc-pVTZ basis set have been used to obtain an optimized initial geometry of this compound. pnas.org DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in predicting the vibrational spectra (infrared and Raman) of this compound. nih.gov Combining experimental microwave rotational constants with ab initio MP2/6-311+G(d,p) predicted values has yielded highly accurate "adjusted r0" structural parameters for CH3N3. nih.gov
DFT has also been instrumental in studying the electronic properties of the azide group within larger molecules, such as in the antiviral drug 3′-azido-3′-deoxythymidine (AZT). nih.govresearchgate.netscispace.com Hirshfeld charge analysis based on DFT calculations has shown how charge is distributed across the azide moiety. nih.govresearchgate.net Furthermore, DFT-based models like SAOP/et-pVQZ have been employed to calculate the vertical ionization energies of the valence shell of this compound, providing insights into its electronic transitions. nih.govscispace.com
The reactivity of this compound in cycloaddition reactions has also been a key area of investigation using DFT. For example, the activation barriers for the 1,3-dipolar cycloaddition between this compound and various heteroallenes have been computed to understand reactivity trends. d-nb.info Similarly, DFT calculations have been used to study the enhanced reactivity of substituted cyclooctynes in bioorthogonal cycloaddition reactions with this compound, revealing that certain substitutions can lower the activation energy and increase the exothermicity of the reaction. researchgate.netdntb.gov.ua
Table 1: Selected Applications of Ab Initio and DFT Methods to this compound
| Method | Application | Key Findings |
| CCSD(T)/aug-cc-pVTZ | Geometry Optimization | Provided an optimized initial structure for further excited-state computations. pnas.org |
| MP2/6-311+G(d,p) | Structural Parameters | Combined with experimental data to produce highly accurate "adjusted r0" parameters. nih.gov |
| B3LYP | Vibrational Spectra | Successfully predicted infrared and Raman spectra of this compound. nih.gov |
| DFT/SAOP/et-pVQZ | Electronic Properties | Calculated vertical ionization energies and simulated valence ionization spectra. nih.govscispace.com |
| DFT (M08-HX/6-311+G**) | Reaction Energetics | Assessed activation energies and reaction electronic energies in cycloaddition reactions. researchgate.net |
Multi-Configurational Self-Consistent Field (MCSCF) and CASSCF Approaches for Complex Systems
For situations involving bond breaking/formation, electronically excited states, and systems with significant static correlation, single-reference methods like Hartree-Fock and standard DFT can be inadequate. gatech.edu In these cases, multi-configurational methods such as the Multi-Configurational Self-Consistent Field (MCSCF) and its most common variant, the Complete Active Space Self-Consistent Field (CASSCF), are essential. gatech.edupsicode.orgpyscf.org
These methods write the wavefunction as a linear combination of multiple determinants or configuration state functions (CSFs), variationally optimizing both the CI coefficients and the molecular orbitals. gatech.edu The CASSCF approach defines an "active space" of orbitals and electrons that are most important for the chemical process being studied, including all possible electronic configurations within that space. psicode.orgpyscf.org
In the context of this compound, CASSCF is crucial for studying its photochemistry and the dynamics of its highly excited states. pnas.org For example, CASSCF/6-31G(d) calculations have been used to model the photooxidation mechanism of organic azides, investigating the geometries of intermediates in both singlet and triplet states. photobiology.com The study of reaction paths on the potential energy surfaces of both the lowest triplet (T1) and lowest excited singlet (S1) states often employs MCSCF-based methods to accurately describe the electronic structure at various points along the reaction coordinate. nih.gov
The choice of the active space is a critical step in a CASSCF calculation. For instance, in a study of the HNOO system, a model for azide photooxidation, an active space of 8 electrons in 5 orbitals was found to be suitable. photobiology.com
Table 2: Role of MCSCF/CASSCF in Studying Complex Chemical Systems
| Method | Key Feature | Application in this compound Chemistry |
| MCSCF | Uses a linear combination of determinants to describe the wavefunction, optimizing both orbitals and CI coefficients. gatech.edu | Essential for studying bond breaking/formation and electronically excited states. gatech.edu |
| CASSCF | A type of MCSCF where the wavefunction includes all configurations within a defined "active space" of electrons and orbitals. psicode.orgpyscf.org | Used to model photochemical reactions, explore excited state potential energy surfaces, and understand nonadiabatic dynamics. pnas.orgphotobiology.com |
Exploration of Potential Energy Surfaces (PES) and Transition State Geometries
Understanding the reactivity of this compound fundamentally involves mapping out the potential energy surface (PES) for a given reaction. wayne.edulongdom.org The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. wayne.edulongdom.org Minima on the PES correspond to stable reactants and products, while saddle points represent transition states—the energetic barriers that must be overcome for a reaction to occur. wayne.edu
Computational chemistry provides powerful tools for exploring these surfaces. wayne.eduresearchgate.net For cycloaddition reactions involving this compound, theoretical studies focus on locating the transition state structures to calculate activation barriers. d-nb.info For example, in the reaction of this compound with acrolein, the geometries of the transition states for different regioisomeric and stereoisomeric pathways were optimized to understand the reaction's selectivity. rsc.org Similarly, in the strain-promoted azide-alkyne cycloaddition, the structures of transition states are calculated to understand how strain in the alkyne enhances reactivity. springernature.com
The exploration of excited-state PES is particularly important for understanding the photochemistry of this compound. pnas.org Upon photoexcitation, the molecule evolves on an excited-state PES, and its fate is determined by the features of this surface, including the location of conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay. pnas.org Theoretical simulations have shown that photoexcitation of this compound to high-energy states leads to very fast relaxation driven by strong nonadiabatic coupling. pnas.org Methods like the nudged elastic band (NEB) method are used to explore reaction paths on both ground and excited state PESs. nih.gov
Theoretical Prediction of Spectroscopic Parameters and Reaction Barriers
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and provide detailed assignments of experimental spectra. nih.gov For this compound, ab initio and DFT calculations have been used to predict its infrared and Raman spectra. nih.gov These theoretical predictions have helped to provide complete vibrational assignments and, in some cases, correct previous misassignments. nih.gov
Beyond vibrational spectroscopy, theoretical methods can predict other spectroscopic properties. For example, the vertical ionization energies of this compound have been calculated using DFT-based models and Green's function methods, and these results are compared with experimental photoelectron spectroscopy data. nih.govscispace.com Such comparisons help in understanding the electronic structure and the nature of the molecular orbitals. nih.govscispace.com
A primary goal of computational studies on this compound reactivity is the prediction of reaction barriers (activation energies). researchgate.net This is crucial for understanding reaction rates and mechanisms. DFT calculations have been widely applied to determine the activation barriers for various reactions of this compound, such as its 1,3-dipolar cycloadditions. d-nb.inforesearchgate.net For instance, studies have shown how substituents on the dipolarophile affect the activation barrier. d-nb.inforesearchgate.net In the decomposition of formyl azide, a related compound, calculations have been used to compare the activation energies of concerted versus stepwise mechanisms. researchgate.net These theoretical predictions of reaction barriers provide fundamental insights into the factors controlling the reactivity of this compound. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations of this compound Systems
While quantum chemistry focuses on the electronic structure and energetics of individual or small collections of molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of particles, where the forces are typically calculated using a molecular mechanics force field. wikipedia.orgnih.gov This approach allows for the simulation of larger systems and longer timescales than are typically feasible with quantum methods. frontiersin.orgicmab.es
Atomistic MD Simulations for Intermolecular Interactions and Dynamics
Atomistic MD simulations provide a detailed, time-resolved view of molecular systems at the atomic level. frontiersin.org These simulations are particularly useful for studying intermolecular interactions, the structure of liquids and solutions, and the dynamics of molecules in complex environments. nih.gov
In the context of azide chemistry, atomistic MD simulations have been employed to study ionic liquids containing the azide anion. nih.gov For example, simulations of 1-butyl-3-methyl-imidazolium azide ([bmim][N3]) and related ionic liquids have been performed to understand how the structure of the cation influences the properties of the liquid. nih.gov These simulations, using polarizable force fields, can predict properties like liquid-state density and ionic conductivity, showing good agreement with experimental data. nih.gov The simulations reveal details about the structuring of ions in the liquid and their dynamic behavior, such as how methylation of the imidazolium (B1220033) cation can slow down ion motion. nih.gov
MD simulations are also a key tool for investigating the mechanical properties of materials containing azide groups, such as energetic polymers used in propellants. mdpi.com By simulating the response of the material to external forces, like tensile deformation, researchers can gain insight into interfacial adhesion and failure mechanisms at the atomic scale. mdpi.com These simulations can systematically probe the effects of variables like temperature, strain rate, and cross-linking density on the material's properties. mdpi.com
Born-Oppenheimer Molecular Dynamics (BOMD) for Reaction Pathway Simulations
Born-Oppenheimer Molecular Dynamics (BOMD) serves as a powerful computational tool for simulating the reaction pathways of this compound (CH₃N₃), particularly its decomposition and interactions with other molecules. This method, which assumes the separability of nuclear and electronic motion, allows for the propagation of atomic positions over time based on forces calculated from the electronic structure. science.govnih.gov
Recent studies have employed BOMD to investigate the complex dynamics of this compound, especially in highly excited electronic states. For instance, ultrafast vacuum-UV (VUV) driven electron-ion coincidence imaging spectroscopy, combined with advanced BOMD simulations, has been used to directly probe the reaction pathways of energetic molecules like this compound. pnas.orgnih.gov These simulations revealed that upon photoexcitation to a high electronic state (e.g., at 8 eV), this compound undergoes rapid structural changes and experiences strong nonadiabatic coupling, leading to relaxation to other excited states on an exceptionally fast timescale of approximately 25 femtoseconds. pnas.orgnih.gov This ultrafast relaxation is a key finding, as it differs significantly from the dynamics observed on lower excited states where the wavepacket typically requires a much longer time to reach regions of strong nonadiabatic coupling. nih.gov
The theoretical calculations further indicate that this ultrafast relaxation of the wavepacket to a lower excited state proceeds along a conical intersection seam before it reaches the minimum energy conical intersection. nih.gov Such strongly coupled non-Born-Oppenheimer molecular dynamics are crucial for understanding the detonation chemistry of high-energy density materials. science.govpnas.org
BOMD simulations have also been applied to study the functionalization of nanomaterials with this compound. For example, the interaction between a B₁₂N₁₂ cluster and this compound was investigated to explore the possibility of a [2+3] cycloaddition reaction. researchgate.net The simulations, running for approximately 800 femtoseconds, helped to visualize the potential configuration changes and reaction dynamics between the cluster and the this compound molecule. researchgate.net
These examples highlight the utility of BOMD in providing detailed, time-resolved insights into the reaction mechanisms of this compound, from its fundamental decomposition processes to its interactions with other chemical systems. science.govpnas.orgnih.govresearchgate.net
Development and Validation of Force Fields for Azide-Containing Molecular Systems
Accurate molecular simulations of azide-containing systems, including this compound, heavily rely on the quality of the underlying force fields. A force field is a set of potential energy functions and parameters that describe the interactions between atoms in a molecular system. Several research efforts have focused on developing and validating force fields specifically for molecules containing the azide functional group.
One significant development is the extension of the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field to include parameters for aliphatic azide chains. researchgate.netnih.gov This work identified the need for four new atom types: one for the carbon atom bonded to the azide group and one for each of the three nitrogen atoms within the azide moiety. researchgate.netnih.gov The newly developed parameters were validated by comparing calculated gas-phase molecular structures and vibrational frequencies of molecules like hydrazoic acid and azidomethane (this compound) with experimental data and results from quantum mechanics calculations. researchgate.netnih.gov The expanded force field demonstrated good agreement for these properties. researchgate.netnih.gov Furthermore, molecular dynamics simulations using these parameters accurately predicted liquid densities for a range of azide-containing compounds. researchgate.netnih.gov
The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field, a standard for biomolecular simulations, has also been extended to better handle molecules with linear functional groups like azides. morressier.com The CGenFF program, used to generate CHARMM-compatible parameters for drug-like molecules, initially lacked robust parameterization for such structures. morressier.com Researchers have developed and validated new CHARMM parameters for small molecules with terminal azido (B1232118) groups using the Force Field Tool Kit (ffTK). morressier.com This work addressed the challenges associated with the linear geometry of the azide group and validated the new parameters through in-silico molecular dynamics simulations. morressier.com
Another approach involves the development of polarizable force fields, such as the APPLE&P (Atomistic Polarizable Potential for Liquids, Electrolytes, and Polymers). aip.org This many-body polarizable force field was augmented with parameters for the azide anion to study imidazolium-based ionic liquids containing azide. aip.org The validation of this force field was demonstrated by the good agreement between simulated and experimentally determined crystal structures and liquid-state properties like density and ionic conductivity. aip.org
These developments in force field parameterization are crucial for enabling reliable molecular dynamics simulations of a wide variety of systems containing this compound and other organic azides, from simple liquids to complex biological and materials science applications. researchgate.netnih.govmorressier.comaip.org
Theoretical Kinetic Methodologies (e.g., RRKM Theory) Applied to this compound Decompositions
The thermal decomposition of this compound is a fundamental process that has been extensively studied using theoretical kinetic methodologies, most notably the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netox.ac.uk RRKM theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before decomposition occurs. ox.ac.uk
Computational studies have shown that the thermal decomposition of this compound primarily proceeds through the cleavage of the N-N₂ bond, leading to the formation of methylnitrene (CH₃N) and molecular nitrogen (N₂). researchgate.netcdnsciencepub.comresearchgate.net The reaction can occur on both the singlet and triplet potential energy surfaces. researchgate.net
Singlet Pathway: The spin-allowed decomposition on the singlet surface involves a transition state leading to the formation of singlet methylnitrene. researchgate.net
Triplet Pathway: A spin-forbidden pathway can also occur via an intersystem crossing from the singlet ground state to the triplet potential energy surface, yielding triplet methylnitrene. researchgate.net
Theoretical calculations, often employing methods like Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2), are used to determine the geometries and energies of the reactants, transition states, and products on these surfaces. researchgate.net These quantum chemical results then serve as input for RRKM calculations to determine the temperature and pressure-dependent rate constants for the decomposition reactions. researchgate.netmdpi.com
For instance, studies on the decomposition of isopropyl azide, a related organic azide, have modeled the kinetics of both the singlet and triplet channels using the MESMER (Master Equation Solver for Multi-Energy Well Reactions) code, which applies RRKM theory for the spin-allowed path and Landau-Zener theory for the spin-forbidden one. researchgate.net Such studies have found that the rate coefficients for the singlet pathway are significantly higher than those for the triplet pathway. researchgate.net
In the context of this compound, experimental studies of its thermal decomposition have determined the unimolecular rate constant to be kuni = 2.85 × 10¹⁴ exp(−40500/RT) s⁻¹. cdnsciencepub.comresearchgate.net The products are identified as triplet methylnitrene (CH₃N(X³Σ⁻)) and ground-state molecular nitrogen (N₂(X¹Σg⁺)). cdnsciencepub.comresearchgate.net Theoretical kinetic models based on RRKM theory help to rationalize these experimental findings and provide a detailed understanding of the reaction mechanism and its energetics. researchgate.netcdnsciencepub.comresearchgate.net
The application of RRKM theory and other theoretical kinetic methodologies is essential for predicting and understanding the decomposition behavior of this compound under various conditions, which is critical for its safe handling and for its applications in areas such as the synthesis of nitrogen-containing heterocycles and as a high-energy density material. acs.org
Reaction Chemistry and Mechanistic Exploration of Methyl Azide
1,3-Dipolar Cycloaddition Reactions of Methyl Azide (B81097)
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a significant reaction class for forming five-membered heterocyclic rings. scribd.comwikipedia.org In these reactions, a 1,3-dipole, such as methyl azide, reacts with a dipolarophile, typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org
The reaction of this compound with unsymmetrical alkynes can lead to the formation of two regioisomeric 1,2,3-triazoles: the 1,4-disubstituted and the 1,5-disubstituted products. organic-chemistry.orgwikipedia.org In the absence of a catalyst, the thermal cycloaddition often results in a mixture of these regioisomers because the activation energies for the formation of both products are similar. organic-chemistry.orgrsc.org For the reaction between this compound and propyne (B1212725), density functional theory (DFT) calculations have shown the energy barriers for the 1,4- and 1,5-regiochemistries to be very close, explaining the lack of regioselectivity in the uncatalyzed reaction. rsc.orgresearchgate.net
The stereochemistry of the 1,3-dipolar cycloaddition is highly specific. The reaction is a syn-addition with respect to the dipolarophile, meaning that the stereochemistry of the dipolarophile is retained in the product. scribd.com This high degree of stereospecificity is a key piece of evidence supporting a concerted mechanism where both new sigma bonds are formed simultaneously. wikipedia.org
Table 1: Regioselectivity in the Cycloaddition of this compound with Propyne (Uncatalyzed)
| Regioisomer | Calculated Activation Energy (kcal/mol) - Study 1 | Calculated Activation Energy (kcal/mol) - Study 2 |
| 1,4-disubstituted | 36.1 | 18.84 |
| 1,5-disubstituted | 35.6 | 18.51 |
Data sourced from multiple theoretical studies and may vary based on computational methods. rsc.orgresearchgate.net
The regioselectivity of the azide-alkyne cycloaddition can be controlled through the use of metal catalysts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used "click chemistry" reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgchemtube3d.com The mechanism is no longer a concerted cycloaddition. wikipedia.org Instead, it involves the formation of a copper acetylide intermediate. organic-chemistry.org DFT calculations suggest that the reaction proceeds through a stepwise mechanism involving a six-membered copper metallacycle. organic-chemistry.org The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis leads to the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The mechanism is believed to involve the formation of a ruthenacycle intermediate through oxidative coupling of the alkyne and azide to the ruthenium center. wikipedia.orgmdpi.com Unlike CuAAC, RuAAC can be used with both terminal and internal alkynes. wikipedia.org The regioselectivity is thought to be determined during the oxidative coupling step. mdpi.com
Silver(I)-Catalyzed Azide-Alkyne Cycloaddition (Ag(I)-AAC): Silver(I) salts, such as silver chloride (AgCl), can also catalyze the azide-alkyne cycloaddition to yield 1,4-disubstituted-1,2,3-triazoles. researchgate.net While Ag(I)-acetylides can be formed, they are generally unreactive towards organic azides in the absence of copper(I). researchgate.net
Table 2: Comparison of Metal-Catalyzed Azide-Alkyne Cycloadditions
| Catalyst | Predominant Regioisomer | Mechanistic Feature |
| Copper(I) | 1,4-disubstituted | Stepwise, involves copper acetylide intermediate |
| Ruthenium(II) | 1,5-disubstituted | Involves ruthenacycle intermediate |
| Silver(I) | 1,4-disubstituted | Catalyzes formation of 1,4-regioisomer |
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. This reaction utilizes a strained cyclooctyne (B158145), which has a significantly lower activation barrier for the reaction with an azide. While specific studies focusing solely on this compound in SPAAC are less common, the principles apply to organic azides in general. The high reactivity of the strained alkyne allows the reaction to proceed at low temperatures and in the absence of catalysts, making it particularly useful for biological applications.
The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study. For the uncatalyzed thermal reaction, a concerted pericyclic mechanism is generally accepted. scribd.com This is supported by the high stereospecificity of the reaction, the minimal effect of solvent polarity on the reaction rate, and the large negative entropy of activation, which suggests a highly ordered transition state. scribd.comwikipedia.org
However, in certain cases, particularly with highly electron-rich dipolarophiles and electron-poor 1,3-dipoles, a stepwise mechanism may be operative. benthamscience.com Theoretical studies on the reaction between tetraaminoethylene and trifluorothis compound have explored one, two, and three-step mechanisms. benthamscience.com The introduction of a metal catalyst, as in CuAAC, fundamentally changes the mechanism from concerted to a stepwise pathway. organic-chemistry.orgwikipedia.org
This compound can react with a variety of dipolarophiles containing multiple bonds.
Alkynes: As discussed extensively, the reaction of this compound with alkynes is a primary route to 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The reactivity can be influenced by electronic factors, with electron-withdrawing groups on the alkyne sometimes favoring one regioisomer over the other in thermal reactions. organic-chemistry.org
Nitriles: this compound can also undergo cycloaddition reactions with nitriles to form tetrazoles. This reaction is an important method for the synthesis of this class of five-membered heterocycles.
Nitrene-Mediated Transformations Derived from this compound
Upon thermolysis or photolysis, this compound can extrude a molecule of dinitrogen (N₂) to form the highly reactive intermediate, methylnitrene (CH₃-N). This nitrene can then undergo a variety of subsequent reactions, including insertion into C-H bonds, rearrangements, and additions to unsaturated systems. The specific products formed depend on the reaction conditions and the substrate present.
Intramolecular Rearrangements of Methylnitrene
The primary fate of methylnitrene (CH₃N), generated from the decomposition of this compound, is a rapid intramolecular rearrangement. aip.orgpublish.csiro.au This process is highly exothermic, resulting in a chemically activated product that can undergo further transformations. researchgate.netepa.gov
The principal rearrangement is a 1,2-hydrogen shift, converting the singlet methylnitrene into methanimine (B1209239) (CH₂=NH), also known as methylenimine. aip.orgepa.govcdnsciencepub.com This isomerization is exceptionally fast. aip.org The methanimine formed is in a highly internally excited state due to the exothermicity of the rearrangement. aip.orgacs.orgacs.org
Key Rearrangement Pathway: CH₃N₃ → CH₃N (Methylnitrene) + N₂ CH₃N → CH₂=NH (Methanimine)
This chemically activated methanimine possesses sufficient internal energy to overcome subsequent reaction barriers, leading to further unimolecular decomposition. aip.orgepa.gov Two primary decomposition channels for the excited methanimine have been identified:
1,1-H₂ elimination: This pathway leads to the formation of hydrogen isocyanide (HNC) and molecular hydrogen (H₂). aip.orgepa.gov
Sequential H-atom loss: This involves the rupture of the N-H bond to form the CH₂N radical, followed by C-H bond cleavage to yield hydrogen cyanide (HCN). aip.orgaip.org
CH₃N₃ → [CH₃N]* → [CH₂=NH]** → HNC + H₂ / HCN + H + H
The formation of methanimine as the key intermediate has been confirmed by various spectroscopic techniques, including matrix-isolation infrared spectroscopy and photoelectron spectroscopy, following the pyrolysis or photolysis of this compound. publish.csiro.auacs.orgacs.orgaip.org While singlet methylnitrene is considered a fleeting intermediate in these rearrangements, the triplet state is more stable but less reactive in this specific intramolecular pathway. cdnsciencepub.comresearchgate.netpublish.csiro.au
| Precursor | Intermediate | Primary Rearrangement Product | Secondary Decomposition Products | Reference |
|---|---|---|---|---|
| This compound (CH₃N₃) | Methylnitrene (CH₃N) | Methanimine (CH₂=NH) | Hydrogen Cyanide (HCN), Hydrogen Isocyanide (HNC), Hydrogen (H₂) | aip.org, epa.gov, aip.org |
Intermolecular Reactions of Methylnitrene Species
Beyond intramolecular rearrangement, methylnitrene can engage in various intermolecular reactions, the nature of which depends on the spin state of the nitrene (singlet or triplet) and the substrate present.
Addition to Alkenes (Aziridination): Nitrenes, including methylnitrene, can add to the double bond of alkenes to form three-membered heterocyclic compounds called aziridines. researchgate.net The mechanism of this addition is dependent on the nitrene's spin state.
Singlet nitrenes add to alkenes in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is retained in the aziridine (B145994) product. researchgate.net
Triplet nitrenes react in a stepwise fashion. They first add to the alkene to form a diradical intermediate. This intermediate can then undergo intersystem crossing (ISC) and ring closure to form the aziridine. The potential for C-C bond rotation in the diradical intermediate can lead to a loss of stereospecificity. researchgate.net
C-H Bond Insertion: One of the characteristic reactions of nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds. numberanalytics.comchemtube3d.com This reaction effectively forms a new C-N bond and an N-H bond, transforming an alkane into an amine derivative.
Singlet nitrenes are generally thought to insert in a single, concerted step, which retains the stereochemistry at a chiral center. chemtube3d.com
Triplet nitrenes react via a two-step radical pathway. The nitrene first abstracts a hydrogen atom to create a radical pair, which then combines to form the final product. chemtube3d.com
The reactivity of methylnitrene in these intermolecular reactions is often in competition with its rapid intramolecular rearrangement to methanimine. cdnsciencepub.com For example, in the thermal decomposition of this compound, the triplet methylnitrene generated reacts with olefins, but not with the parent this compound, to produce N₂. cdnsciencepub.comcdnsciencepub.com In photochemical decompositions, a short chain reaction carried by the CH₃N radical has been indicated in the presence of scavengers like ethylene. cdnsciencepub.comcdnsciencepub.com
| Reaction Type | Nitrene Spin State | Mechanism | Product | Reference |
|---|---|---|---|---|
| Addition to Alkenes (Aziridination) | Singlet | Concerted | Aziridine (Stereospecific) | researchgate.net |
| Triplet | Stepwise (Diradical intermediate) | Aziridine (Non-stereospecific) | researchgate.net | |
| C-H Bond Insertion | Singlet | Concerted | Amine Derivative | chemtube3d.com |
| Triplet | Stepwise (Radical abstraction-recombination) | Amine Derivative | chemtube3d.com |
Nucleophilic Reactivity of the Azide Group in this compound Derivatives
The azide functional group (N₃) is known to be an excellent nucleophile, a property that extends to this compound and its derivatives. masterorganicchemistry.comlibretexts.org It can participate in a variety of reactions where it attacks an electrophilic center.
Nucleophilic Substitution: this compound can act as a nucleophile in substitution reactions. For instance, the azide ion is widely used in Sₙ2 reactions to displace leaving groups from alkyl halides, forming alkyl azides. masterorganicchemistry.com While this compound itself is the product of such a reaction (e.g., methyl sulfate (B86663) and sodium azide), its azide group retains nucleophilic character. cdnsciencepub.com It can react with strong electrophiles. For example, the reaction of this compound with toluene (B28343) in the presence of aluminum chloride yields N-methyltoluidines, which points to an electrophilic substitution mechanism where the azide acts as the nitrogen source. researchgate.net In another example, 5-azido-1-methyl-4-nitroimidazole was synthesized via a nucleophilic substitution reaction between 1-methyl-4,5-dinitroimidazole (B100128) and sodium azide, showcasing the azide anion's potent nucleophilicity. osi.lv
Cycloaddition Reactions: this compound is a 1,3-dipole and can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and nitriles, to form five-membered heterocyclic rings. researchgate.net A notable example is its reaction with methylidynephosphane (phosphaalkyne), where it undergoes a [3+2] cycloaddition to yield a phosphole derivative. researchgate.net
Reactions with Benzylic Carbocations: In what is known as an intermolecular Schmidt reaction, an azide can react with a carbocation. For instance, benzylic carbocations, generated from benzylic alcohols in the presence of a Brønsted acid like triflic acid, can be trapped by azides such as n-butylazide. The resulting iminium ions can then participate in further reactions, like hetero Diels-Alder cycloadditions with alkenes to form tetrahydroquinolines. umich.edu This demonstrates the ability of the azide group to act as a nucleophile towards highly reactive electrophilic intermediates.
Radical Reaction Pathways Involving this compound
In addition to forming nitrenes, this compound can be involved in radical reaction pathways, either by reacting with radical species or by generating them under specific conditions. Organic azides can serve as radical acceptors, where reaction with a radical species leads to the extrusion of N₂ and the formation of a new C-N bond. rsc.org
Radical-Initiated Cyclizations: In synthetic chemistry, azide groups are used as radical acceptors in cascade reactions to form nitrogen-containing heterocycles. The process typically involves the addition of a carbon-centered radical to the azide, which is followed by the loss of dinitrogen to generate an iminyl radical. This radical can then undergo further cyclization. rsc.org While many examples use more complex organic azides, the fundamental reactivity is applicable to the azide functional group present in this compound.
Decomposition via Ionizing Radiation: Studies on this compound ices exposed to ionizing radiation have shown decomposition pathways that involve radical intermediates. acs.org This process can lead to the formation of methyl and azide radicals. These radicals can then recombine or react further to produce stable molecules. The primary products observed from irradiating this compound ice are methanimine, hydrogen cyanide, and hydrogen isocyanide, consistent with the rearrangement pathways of the methylnitrene intermediate. acs.org
| Reaction Type | Reactants | Key Intermediate(s) | Product(s) | Reference |
|---|---|---|---|---|
| Radical Cascade Cyclization | Organic Azide + Radical Source | Iminyl Radical | Nitrogen Heterocycles | rsc.org |
| Decomposition by Irradiation | This compound Ice + Ionizing Radiation | Methyl Radical, Azide Radical, Methylnitrene | Methanimine, HCN, HNC | acs.org |
| Reaction with OH Radicals | Methanimine (from this compound) + •OH | Carbon/Nitrogen-centered radicals | Acetonitrile, HO₂ radicals (in presence of O₂) | researchgate.net |
Generation and Spectroscopic Identification of Transient Intermediates and Products
Direct Spectroscopic Observation of Methylnitrene
Methylnitrene (CH₃N) is a primary intermediate in the decomposition of methyl azide (B81097). It can exist in two electronic spin states: a singlet state (¹CH₃N) and a triplet state (³CH₃N). The direct spectroscopic observation of these species has been a significant focus of research.
Triplet methylnitrene (³CH₃N) has been detected through various spectroscopic methods. uhmreactiondynamics.orgacs.org In the gas phase, its emission spectrum has been observed following the UV photolysis of methyl azide. acs.orgaip.org Further confirmation came from UV absorption spectroscopy during the photolysis of this compound trapped in solid nitrogen at 10 K. uhmreactiondynamics.orgacs.org The electronic absorption spectrum of triplet CH₃N, assigned to the óE ← X³A₂ transition, shows characteristic sharp, structured bands around 314-354 nm. nsc.ruuq.edu.au Electron spin resonance (ESR) spectroscopy has also been successfully used to characterize the triplet ground state of methylnitrene generated from the photolysis of 1-methyl-5-phenyltetrazole (B3340059) in a cryogenic matrix. uq.edu.au
Table 1: Spectroscopic Data for Triplet Methylnitrene (³CH₃N)
| Spectroscopic Method | Wavelength/Region | Assignment | Reference |
|---|---|---|---|
| UV Absorption | 342, 347.5, 354 nm | óE ← X³A₂ transition | nsc.ru |
| UV-Vis Absorption | ~314 nm (max) | - | uq.edu.au |
Characterization of Imine Intermediates (e.g., Methanimine) from this compound Decomposition
Methanimine (B1209239) (CH₂NH), also known as methyleneimine, is a key and frequently observed intermediate in the decomposition of this compound. nih.govacs.orgacs.org Its formation is often considered a primary result of the isomerization of the initially formed singlet methylnitrene. aip.orgnsc.ruacs.org
The characterization of methanimine has been accomplished through various spectroscopic techniques, particularly in matrix isolation and gas-phase studies.
Infrared (IR) Spectroscopy: Early studies involving the photolysis of this compound isolated in argon and carbon dioxide matrices at cryogenic temperatures identified new absorption bands consistent with the formation of CH₂NH. acs.orgaip.org In neat this compound ice irradiated with electrons, a new absorption at 1637 cm⁻¹ was identified as the ν₄ stretching vibration of CH₂NH. acs.org In matrix-isolated ices (nitrogen and argon), both the ν₄ and ν₆ fundamentals were observed. acs.org
Cavity Ring-Down Spectroscopy (CRDS): CRDS has been used to observe the electronic spectrum of methanimine produced from the pyrolysis of this compound. acs.orgresearchgate.net The spectrum, observed between 234 and 260 nm, is broad and structureless with an absorption maximum near 250 nm. acs.orgresearchgate.net
Photoelectron Spectroscopy (PES): Real-time ultraviolet photoelectron spectroscopy has been used to study the thermal decomposition of various organic azides, identifying CH₂NH as a product. nih.gov
Mass Spectrometry: The investigation of pyrolyzed this compound using 118-nm single-photon photoionization and UV multiphoton ionization mass spectrometry showed that the strongest mass peak for methanimine was m/e = 28, corresponding to H₂CN⁺ or HNCH⁺. acs.orgresearchgate.net
The formation of methanimine is considered a major pathway in both the photolysis and pyrolysis of this compound. aip.orgaip.org In photolysis, it is believed to form via a concerted 1,2-hydrogen shift and N₂ extrusion process from the excited this compound molecule, or through the rapid isomerization of singlet methylnitrene. aip.orgaip.org This highly internally excited methanimine can then decompose further into more stable products like hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). aip.orgresearchgate.net
Table 2: Infrared Absorptions of Methanimine (CH₂NH) from this compound Decomposition
| Matrix | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Neat CH₃N₃ ice | 1637 | ν₄ (C=N stretch) | acs.org |
| Nitrogen ice | 1637 | ν₄ (C=N stretch) | acs.org |
| Nitrogen ice | 1346 | ν₆ | acs.org |
| Argon ice | 1639 | ν₄ (C=N stretch) | acs.org |
| Argon ice | 1348 | ν₆ | acs.org |
Analysis of Stable Gaseous and Condensed-Phase Decomposition Products
The decomposition of this compound, whether through photolysis or pyrolysis, ultimately leads to a set of stable gaseous and condensed-phase products. The exact product distribution depends on the conditions.
Gaseous Products: The most consistently reported and major gaseous product from both thermal and photochemical decomposition is molecular nitrogen (N₂). nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com
Other significant stable gaseous products identified under various conditions include:
Hydrogen Cyanide (HCN) and Hydrogen Isocyanide (HNC): These are common products, particularly in photolysis experiments. uhmreactiondynamics.orgacs.orgaip.org They are believed to form from the unimolecular decomposition of the highly internally excited methanimine intermediate. aip.orgresearchgate.net The distinction between HCN and HNC can be made using tunable synchrotron radiation-based photoionization, as they have different ionization potentials. aip.org
Hydrogen (H₂): Small amounts of H₂ are often formed. researchgate.netcdnsciencepub.comcdnsciencepub.com
Methane (B114726) (CH₄): Traces of methane are also detected, especially in thermal decomposition. researchgate.netcdnsciencepub.comcdnsciencepub.com
Carbon Monoxide (CO), Carbon Dioxide (CO₂), Methanol (CH₃OH), and Acetonitrile (CH₃CN): These products have been identified in the thermal decomposition of related organic azides, arising from the breakdown of more complex intermediates. nih.govacs.org
Ethane (B1197151) (C₂H₆): Notably, ethane is generally not formed in significant amounts, particularly in low-conversion thermal decomposition. researchgate.netcdnsciencepub.com
Condensed-Phase Products: The primary condensed-phase product from the decomposition of this compound is a polymer. researchgate.netcdnsciencepub.com Early studies on the thermal decomposition at 155-200 °C reported the formation of a polymer with a composition similar to hexamethylenetetramine. researchgate.netcdnsciencepub.com In photochemical studies, a condensate identified as (CH₂N)ₓ was also found. cdnsciencepub.com This polymerization is thought to result from the reactions of the triplet methylnitrene (³CH₃N) radicals. researchgate.netcdnsciencepub.com
Table 3: Summary of Stable Decomposition Products of this compound
| Product | Phase | Decomposition Method | Reference |
|---|---|---|---|
| Nitrogen (N₂) | Gas | Thermal, Photochemical | nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com |
| Hydrogen Cyanide (HCN) | Gas | Photochemical, Thermal | uhmreactiondynamics.orgacs.orgaip.orgnih.gov |
| Hydrogen Isocyanide (HNC) | Gas | Photochemical | acs.orgaip.org |
| Hydrogen (H₂) | Gas | Thermal, Photochemical | researchgate.netcdnsciencepub.comcdnsciencepub.com |
| Methane (CH₄) | Gas | Thermal, Photochemical | researchgate.netcdnsciencepub.comcdnsciencepub.com |
Advanced Research Applications of Methyl Azide Derivatives
Integration into Bioorthogonal Chemical Ligation Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide (B81097) group is a cornerstone of this field due to its near-total absence in biological systems and its specific reactivity with select partners. thermofisher.comacs.org This allows for the precise chemical modification of biomolecules in their natural environment. nih.gov
The azide group functions as an exemplary bioorthogonal chemical reporter. nih.gov Its small size allows it to be incorporated into biomolecules with minimal structural perturbation, while its unique reactivity enables highly selective ligation reactions. thermofisher.comreading.ac.uk Two primary ligation strategies dominate the use of azide reporters: the Staudinger ligation and azide-alkyne cycloadditions.
Staudinger Ligation : This reaction occurs between an azide and a phosphine (B1218219). acs.orgnih.gov In the bioorthogonal version, engineered phosphines containing an electrophilic trap react with the azide to form a stable amide bond, effectively linking the two molecules. acs.org While effective, this reaction's utility can be limited by relatively slow kinetics and the potential for phosphine oxidation under physiological conditions. acs.orgreading.ac.ukrsc.org
Azide-Alkyne Cycloaddition : This is the most widely used "click chemistry" reaction in biological studies. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction joins an azide with a terminal alkyne to form a stable triazole ring. nih.gov It is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells, limiting its application primarily to fixed cells or in vitro systems. rsc.orgrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) in place of a simple alkyne. mdpi.com The ring strain makes the alkyne highly reactive towards azides, allowing the reaction to proceed rapidly without a catalyst, making it suitable for labeling molecules in living organisms. rsc.orgmdpi.com
| Ligation Strategy | Reactants | Key Features | Primary Application Environment |
| Staudinger Ligation | Azide + Engineered Phosphine | Catalyst-free; forms stable amide bond. acs.orgnih.gov | Living cells, in vitro. |
| CuAAC | Azide + Terminal Alkyne | High efficiency; requires Cu(I) catalyst. nih.gov | Fixed cells, in vitro. |
| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | Catalyst-free; rapid kinetics. mdpi.com | Living cells and organisms. mdpi.com |
A powerful strategy for introducing azide reporters into cellular components is metabolic labeling. nih.gov This involves supplying cells with biosynthetic precursors—such as sugars, amino acids, or lipids—that have been chemically modified to contain an azide group. The cell's own metabolic machinery then incorporates these tagged building blocks into macromolecules. nih.govthermofisher.comnih.gov
Glycan Labeling : Unnatural monosaccharides containing an azide group are frequently used to study glycosylation. nih.gov For example, N-azidoacetylmannosamine (Ac4ManNAz) is processed by the sialic acid biosynthetic pathway and incorporated into cell-surface glycans. acs.orgmdpi.com Other azide-modified sugars like N-azidoacetylglucosamine and N-azidoacetylgalactosamine are also used to visualize different types of sugar chains. nih.gov
Protein Labeling : To study newly synthesized proteins, azide-containing amino acid analogs like L-azidohomoalanine (AHA), a surrogate for methionine, can be introduced. nih.gov During protein synthesis, AHA is incorporated into nascent polypeptide chains, which can then be detected via bioorthogonal ligation. nih.gov
Nucleic Acid Labeling : Azide-modified nucleosides can be incorporated into nascent DNA and RNA by polymerases during replication and transcription. nih.govrsc.org This allows for the visualization and analysis of nucleic acid synthesis and dynamics in cells. rsc.org
Lipid Labeling : Fatty acids and other lipid precursors functionalized with azide tags can be metabolically incorporated into various lipid species, enabling the imaging of lipid synthesis, trafficking, and localization within cells. nih.govmdpi.com
Precursor in Astrochemical Synthesis of Prebiotic Molecules
Methyl azide (CH₃N₃) is considered a potential precursor in the synthesis of prebiotic molecules in astrophysical environments. acs.orgresearchgate.netwikipedia.org Research suggests that this compound present in interstellar ices can undergo nonequilibrium reactions when exposed to ionizing radiation, such as galactic cosmic rays and photons. acs.orguhmreactiondynamics.orgnasa.gov
Studies investigating the effects of energetic electrons and UV photons on solid this compound at extremely low temperatures (around 10 K) reveal that it decomposes to form several molecules of astrobiological importance. acs.orguhmreactiondynamics.org The primary products of this decomposition are:
Methanimine (B1209239) (CH₂NH)
Hydrogen cyanide (HCN)
Hydrogen isocyanide (HNC)
These molecules are significant because they are known precursors to more complex organic molecules. acs.orgresearchgate.net For instance, methanimine can react with hydrogen cyanide in interstellar ice particles to produce aminoacetonitrile, which is a direct precursor to glycine, the simplest amino acid. acs.orguhmreactiondynamics.org The detection of methanimine in the interstellar medium and comets, and the suggested presence of this compound in Titan's atmosphere, supports the hypothesis that this compound plays a role in the abiotic synthesis of molecules essential for the origin of life. acs.orguhmreactiondynamics.org
Role in the Elucidation of High-Energy Density Materials (focusing on fundamental bond breaking and forming processes)
This compound is a prototypical high-energy density material (HEDM), and its study provides fundamental insights into the rapid energy release characteristic of explosive decomposition. odu.edupnas.org Research in this area focuses on the elementary steps of bond breaking and forming that initiate and propagate detonation.
The energetic potential of this compound is largely due to the azide functional group (-N₃), which is considered an "explosophore". odu.edu The key to its high energy is the presence of a weak "trigger bond," the N-N₂ bond, which is prone to cleavage upon receiving energy. odu.edu
Ultrafast spectroscopy experiments have revealed the dynamics of this compound following excitation. When excited by a high-energy pulse, the molecule undergoes extremely rapid electronic relaxation on a timescale of just 25 femtoseconds. pnas.org This ultrafast process is driven by strong nonadiabatic coupling, where the molecule moves quickly through a dense landscape of excited electronic states, leading to efficient energy conversion and bond rupture. pnas.org
The decomposition is a chemically activated process, meaning the initial bond-breaking event releases a large amount of energy that is retained in the fragments, driving subsequent reactions. researchgate.net The decomposition of this compound leads to the formation of methylnitrene (CH₃N) and a nitrogen molecule (N₂). wikipedia.org The highly energetic methylnitrene intermediate then rapidly isomerizes to the more stable methanimine (CH₂=NH), which can further decompose to form hydrogen cyanide (HCN) and hydrogen isocyanide (HNC). researchgate.net Understanding these fundamental, ultrafast bond-breaking and rearrangement pathways in a simple molecule like this compound is critical for designing new HEDMs with improved performance and stability. odu.edursc.org
Future Research Directions and Unexplored Avenues in Methyl Azide Chemistry
Development of Novel Spectroscopic Probes for Ultrafast Dynamics
The decomposition and reaction dynamics of methyl azide (B81097) often occur on incredibly short timescales, necessitating the use of sophisticated spectroscopic techniques with femtosecond (10⁻¹⁵ s) or even attosecond (10⁻¹⁸ s) resolution. pnas.org Future research will focus on developing and applying novel spectroscopic probes to gain a more detailed understanding of these ultrafast processes.
One promising area is the application of ultrafast vacuum-UV (VUV)-driven electron-ion coincidence imaging spectroscopy. pnas.orgpnas.org This technique allows for the direct probing of the reaction pathways of highly excited states of molecules like methyl azide. pnas.orgpnas.org Recent studies using this method have revealed surprisingly fast relaxation pathways, on the order of 25 femtoseconds, driven by strong nonadiabatic coupling. pnas.orgpnas.org Further development of these VUV and X-ray free-electron lasers will enable even more precise measurements of the electronic and nuclear dynamics during this compound's decomposition.
Time-resolved photoelectron spectroscopy (TRPES) is another powerful tool that has been used to monitor internal conversion through conical intersections, which are critical points on the potential energy surface that govern the outcomes of many photochemical reactions. pnas.orgpnas.org Future work could involve the use of advanced TRPES techniques to map out the complete energy landscape of this compound's excited states with unprecedented detail. aps.org This includes tracking the flow of vibrational energy and the evolution of the molecular structure as the reaction proceeds. pnas.org
Furthermore, the development of mid-infrared (mid-IR) pump-probe spectroscopy and two-dimensional infrared (2DIR) spectroscopy offers new ways to probe the vibrational dynamics of this compound and its reaction products. nih.gov The asymmetric stretch of the azide group is a sensitive vibrational probe of its local environment. nih.gov By using these techniques, researchers can study how the surrounding solvent or matrix influences the energy dissipation and reorientation of the molecule after photoexcitation. nih.gov
Table 1: Advanced Spectroscopic Probes for this compound Research
| Spectroscopic Technique | Information Gained | Timescale | Key Findings/Potential |
| Ultrafast VUV-driven electron-ion coincidence imaging | Direct probing of excited state reaction pathways, nonadiabatic coupling. pnas.orgpnas.org | Femtosecond pnas.orgpnas.org | Revealed a 25-fs relaxation pathway in highly excited this compound. pnas.orgpnas.org |
| Time-resolved photoelectron spectroscopy (TRPES) | Monitoring internal conversion, mapping excited state energy landscapes. pnas.orgpnas.org | Femtosecond pnas.org | Can track vibrational energy flow and structural evolution during reactions. pnas.org |
| Mid-IR pump-probe and 2DIR spectroscopy | Vibrational energy dissipation, molecular reorientation dynamics. nih.gov | Femtosecond to Picosecond nih.gov | Characterizes the influence of the local environment on reaction dynamics. nih.gov |
Refinement of Theoretical Models for Predictive Chemistry
Concurrent with experimental advances, the refinement of theoretical models is crucial for a predictive understanding of this compound chemistry. nih.gov Quantum chemical calculations provide invaluable insights into reaction mechanisms, transition states, and the electronic structure of transient intermediates that are often difficult to observe experimentally. researchgate.netacs.org
Future efforts will focus on developing and applying more accurate and efficient computational methods. High-level ab initio methods, such as coupled-cluster theory and multireference methods, are needed to accurately describe the complex electronic structure of this compound's excited states and the conical intersections that govern its photochemistry. pnas.orgodu.edu Combining these methods with dynamics simulations, such as ab initio multiple spawning (AIMS), can provide a real-time view of the molecule's evolution after photoexcitation. aps.orgresearchgate.net
Density functional theory (DFT) will continue to be a workhorse for studying the thermodynamics and kinetics of this compound reactions. researchgate.netnih.gov However, there is a need to develop and benchmark new functionals that can more accurately describe the non-covalent interactions and long-range electron correlation that are important in many of its reactions. cuny.edu The development of predictive statistical models, based on quantitative structure-property relationships (QSPR), also holds promise for estimating the decomposition temperatures and impact sensitivities of azides, which is crucial for safety assessments. nih.gov
A key area for improvement is the accurate prediction of enthalpies of formation and reaction barriers. researchgate.net Isodesmic reaction schemes, combined with high-level theoretical calculations like G4 theory, can provide highly accurate thermochemical data. researchgate.net These data are essential for building reliable kinetic models of this compound decomposition.
Table 2: Theoretical and Computational Approaches for this compound
| Method | Application | Key Advantages/Challenges |
| High-level ab initio methods (e.g., CCSD(T), CASSCF) | Accurate description of excited states and conical intersections. pnas.orgodu.edu | High computational cost, necessary for understanding photochemistry. odu.edu |
| Ab initio multiple spawning (AIMS) | Simulation of nonadiabatic dynamics. aps.orgresearchgate.net | Provides a time-resolved picture of reaction pathways. researchgate.net |
| Density Functional Theory (DFT) | Calculation of reaction energetics and mechanisms. researchgate.netnih.gov | Efficiency allows for study of larger systems, requires careful functional selection. cuny.edu |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical properties like thermal stability. nih.gov | Data-driven approach, useful for screening and safety assessment. nih.govchemrxiv.org |
| G4 Theory and Isodesmic Reactions | Accurate calculation of thermochemical data. researchgate.net | Provides benchmark data for kinetic modeling. researchgate.net |
Discovery of Unconventional Reaction Pathways and Transformations
While the primary decomposition pathways of this compound to form methylnitrene and dinitrogen are well-established, there is growing interest in exploring unconventional reaction pathways and transformations. wikipedia.orgaip.org These novel reactions could lead to the synthesis of new nitrogen-containing heterocycles and other valuable chemical building blocks. acs.org
One area of focus is the study of cycloaddition reactions. nih.govresearchgate.net The 1,3-dipolar cycloaddition of this compound with unsaturated compounds like alkynes is a powerful method for synthesizing triazoles. nih.gov Theoretical studies are being used to explore the mechanism and regioselectivity of these reactions, including the role of catalysts. researchgate.netacs.org Future research could explore the use of novel catalysts or reaction conditions to control the outcome of these cycloadditions and access new classes of heterocyclic compounds.
The reactions of the highly reactive methylnitrene intermediate, formed from this compound decomposition, also offer opportunities for discovering new transformations. icm.edu.pl While intramolecular rearrangements of nitrenes are known, their intermolecular reactions are less explored. researchgate.net Computational studies can help to predict the reactivity of methylnitrene towards different substrates, guiding experimental efforts to trap this transient species and utilize it in synthetic applications. researchgate.net
Furthermore, the photochemistry of this compound under different conditions, such as in the presence of specific functional groups or in confined environments, could lead to unexpected reaction pathways. researchgate.netnih.gov For instance, the presence of an adjacent functional group can significantly alter the reactivity of the azide. researchgate.net Systematic studies of these effects could uncover new principles for controlling the reactivity of organic azides.
Interdisciplinary Synergies with Materials Science and Astrobiology
The chemistry of this compound has significant implications for fields beyond traditional chemistry, particularly in materials science and astrobiology. nasa.gov Fostering interdisciplinary collaborations will be key to unlocking the full potential of this compound research.
In materials science, organic azides are used as precursors for the synthesis of nitrogen-rich materials and as energetic components in propellants and explosives. researchgate.net A deeper understanding of the decomposition mechanism of this compound can inform the design of safer and more efficient energetic materials. chemrxiv.org The development of theoretical models that can predict the thermal stability and sensitivity of azides is of particular importance in this context. nih.gov
In astrobiology, this compound is considered a potential precursor for the formation of prebiotic molecules on interstellar ices. wikipedia.orgnasa.govacs.org Laboratory experiments simulating astrophysical conditions have shown that the irradiation of this compound ices can lead to the formation of molecules like methanimine (B1209239), hydrogen cyanide, and hydrogen isocyanide, which are all implicated in the synthesis of amino acids. acs.orguhmreactiondynamics.org Future research in this area will involve more sophisticated simulations of interstellar and cometary environments to better understand the role of this compound in the origin of life. ucf.edu This includes studying its chemistry on the surfaces of dust grains and its interaction with ionizing radiation. nasa.govacs.org The detection of methanimine in the interstellar medium and on celestial bodies like Titan and comets further motivates these studies. uhmreactiondynamics.orgresearchgate.net
Table 3: Interdisciplinary Applications of this compound Research
| Field | Relevance of this compound | Future Research Focus |
| Materials Science | Precursor for energetic materials and nitrogen-rich compounds. researchgate.net | Design of safer energetic materials, predictive models for stability. nih.govchemrxiv.org |
| Astrobiology | Potential precursor for prebiotic molecules on interstellar ices. wikipedia.orgnasa.govacs.org | Simulating interstellar chemistry, understanding its role in the origin of life. ucf.edu |
Q & A
Q. What are the established methods for synthesizing and characterizing methyl azide, and how can researchers ensure reproducibility?
this compound is typically synthesized via nucleophilic substitution using sodium azide and methyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF . Critical characterization steps include:
- NMR spectroscopy (¹H, ¹³C) to confirm azide group integration and absence of halide byproducts.
- FT-IR spectroscopy to identify the characteristic N₃ stretch (~2100 cm⁻¹).
- Mass spectrometry (EI or ESI) for molecular ion confirmation. Reproducibility requires strict control of reaction conditions (temperature, moisture) and detailed reporting of solvent purity, stoichiometry, and purification steps (e.g., column chromatography) .
Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what factors influence regioselectivity?
this compound reacts with terminal alkynes via CuAAC to form 1,4-disubstituted triazoles. The reaction is regioselective due to copper(I) catalysis, which stabilizes the transition state favoring 1,4-products . Key factors include:
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is shock-sensitive and thermally unstable. Safety measures include:
- Small-scale synthesis : Avoid stockpiling; prepare in situ when possible.
- Temperature control : Reactions should be conducted below 0°C to mitigate decomposition.
- Personal protective equipment (PPE) : Use blast shields, face protection, and flame-resistant gloves .
Advanced Research Questions
Q. How can kinetic studies and computational models (e.g., Distortion/Interaction analysis) elucidate the reactivity of this compound in cycloadditions?
The Distortion/Interaction (D/I) model decomposes activation energy into substrate distortion and transition-state interaction terms. For this compound reacting with strained cyclooctynes (e.g., BARAC analogues), the lower distortion energy of this compound compared to aryl azides explains its faster reaction kinetics . Computational tools (DFT, MD simulations) can predict rate constants and guide the design of bioorthogonal probes .
Q. What analytical techniques resolve contradictions in reported reaction yields or byproduct profiles for this compound-based syntheses?
Discrepancies often arise from impurities in starting materials or variations in catalyst preparation. To address this:
- High-resolution mass spectrometry (HRMS) identifies trace byproducts (e.g., methylamine from partial reduction).
- HPLC-MS quantifies reaction components and monitors degradation products over time.
- Control experiments with deuterated solvents (e.g., D₂O) can isolate solvent effects .
Q. How do reaction conditions (solvent, temperature, catalyst) impact the regiochemical outcomes of this compound cycloadditions with unsymmetrical alkynes?
For unsymmetrical alkynes, solvent polarity and copper ligand choice (e.g., TBTA vs. BTTAA) modulate regioselectivity. For example:
Q. What strategies improve batch-to-batch consistency in this compound-derived compounds for longitudinal studies?
Consistency requires:
- Strict quality control : NMR purity >95%, HPLC retention time matching.
- Standardized protocols : Pre-defined reaction scales, catalyst batches, and quenching methods.
- Stability monitoring : Accelerated aging studies (e.g., 40°C/75% RH) to establish shelf-life .
Methodological Guidance
- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess azide to isolate alkyne reactivity .
- Data Reporting : Include raw spectral data in supplementary materials to enable independent validation .
- Computational Reproducibility : Provide input files for DFT calculations (e.g., Gaussian .gjf files) with basis sets and convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
